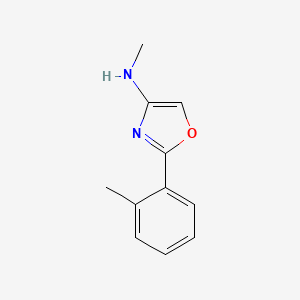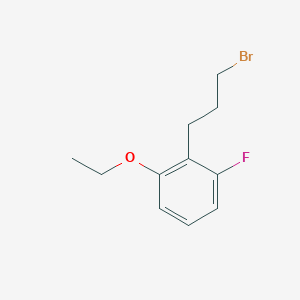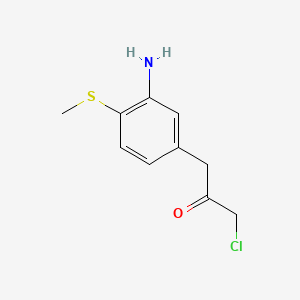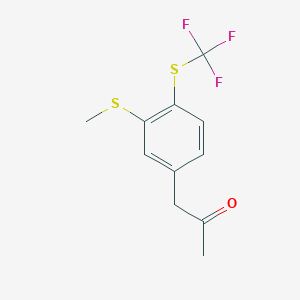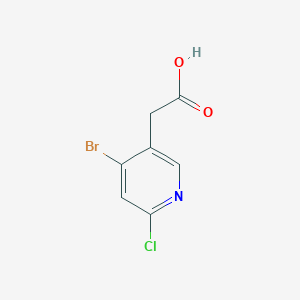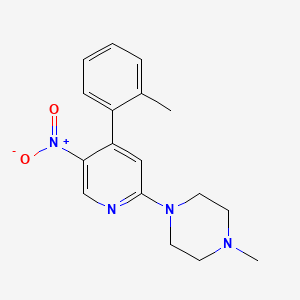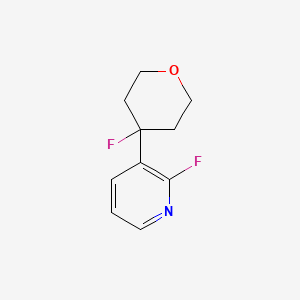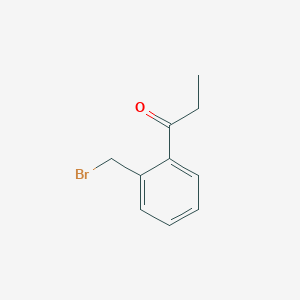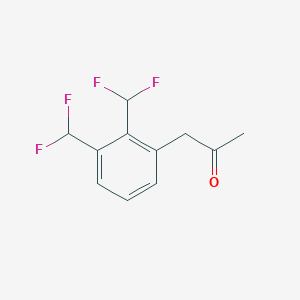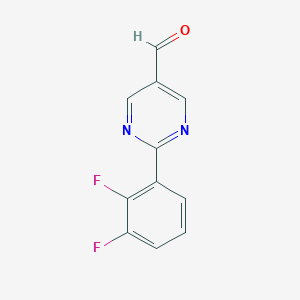
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,3-difluorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,3-Difluorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to more effective therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-Difluorophenyl)pyridine-5-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,3-Difluorophenyl)quinoline-5-carboxaldehyde: Contains a quinoline ring, which is a fused bicyclic structure.
2-(2,3-Difluorophenyl)benzaldehyde: Lacks the pyrimidine ring, making it less versatile in certain chemical reactions.
Uniqueness
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the difluorophenyl group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of fluorine atoms also enhances its chemical properties, such as increased lipophilicity and metabolic stability .
Propiedades
Fórmula molecular |
C11H6F2N2O |
|---|---|
Peso molecular |
220.17 g/mol |
Nombre IUPAC |
2-(2,3-difluorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6F2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-6H |
Clave InChI |
UUAGBQGTHSJCAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
